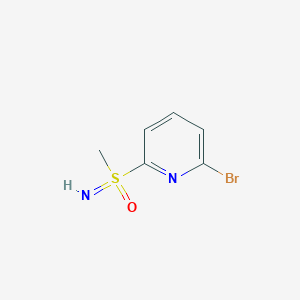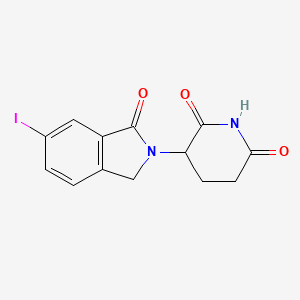
3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine-2,6-dione derivatives This compound is characterized by the presence of an iodo-substituted isoindolinone moiety attached to a piperidine-2,6-dione core
Mechanism of Action
Target of Action
The primary target of 3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.
Mode of Action
This compound interacts with its target, the WIZ protein, by reducing its expression levels . It also induces the expression of fetal hemoglobin (HbF) protein . The modulation of these proteins can lead to significant changes in cellular processes.
Biochemical Pathways
The compound affects the pathway involving the WIZ protein and HbF. The reduction in WIZ protein expression and the induction of HbF can ameliorate symptoms in patients with sickle cell disease and β-thalassemia . Other mechanisms being targeted include inhibition of HDAC1/2, LSD1, DNMT1, PDE91, and G91/GLP .
Result of Action
The result of the compound’s action is the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . This can lead to the amelioration of symptoms in patients with sickle cell disease and β-thalassemia .
Biochemical Analysis
Biochemical Properties
The compound 3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has been found to interact with the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This interaction can lead to the reduction of WIZ protein expression levels and the induction of fetal hemoglobin (HbF) protein expression levels .
Cellular Effects
In the context of cellular effects, this compound has been reported to influence cell function by modulating the expression levels of certain proteins . Specifically, it can reduce the expression of the WIZ protein and
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Coupling with Piperidine-2,6-dione: The iodinated isoindolinone is then coupled with piperidine-2,6-dione using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or conjugates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in the corresponding reduced product.
Scientific Research Applications
3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide)
Uniqueness
3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to the presence of the iodine atom at the 6-position of the isoindolinone ring. This iodo-substitution can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties compared to its analogs. The iodine atom can also serve as a handle for further functionalization or radiolabeling, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(5-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXHRJNBDTGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
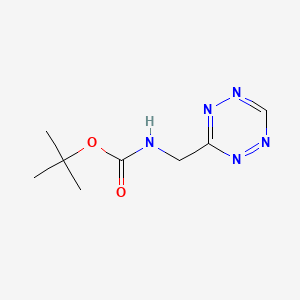
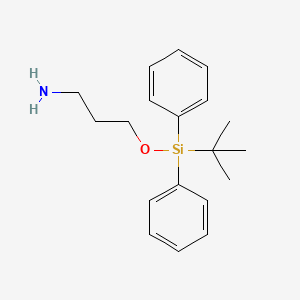
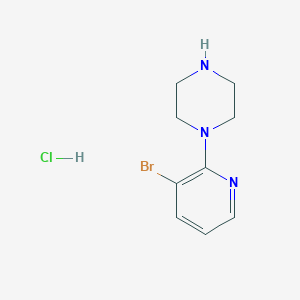
![2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B8268769.png)
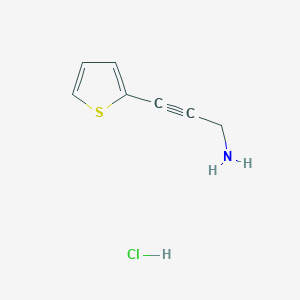
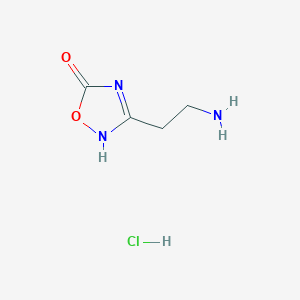
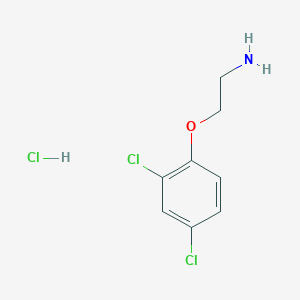
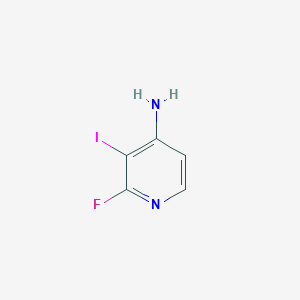
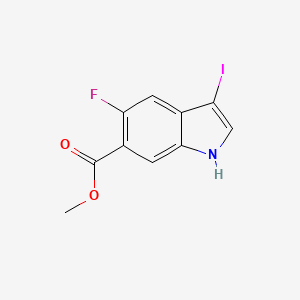
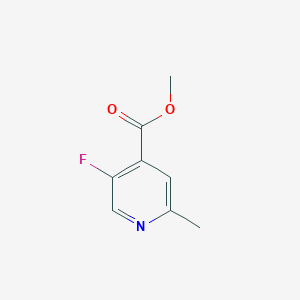
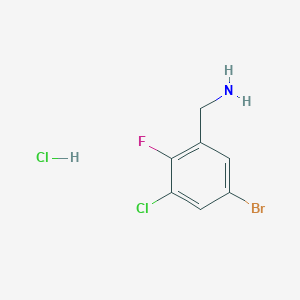
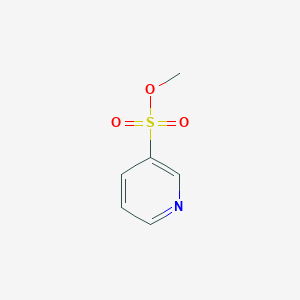
![5-Bromobenzo[cd]indol-2(1H)-one](/img/structure/B8268830.png)
